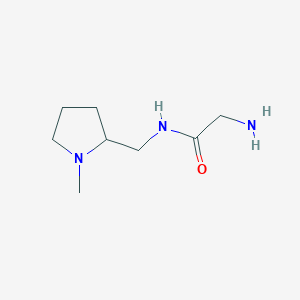

2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide

Beschreibung

2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a pyrrolidine-containing acetamide derivative characterized by a methyl-substituted pyrrolidine moiety linked via a methylene bridge to the acetamide backbone.

Eigenschaften

IUPAC Name |

2-amino-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-11-4-2-3-7(11)6-10-8(12)5-9/h7H,2-6,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREXIQORZWCVOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multi-Component Reaction (MCR) Approaches

A prominent method for constructing the acetamide-pyrrolidine scaffold involves multi-component reactions that concurrently assemble the pyrrolidine and acetamide moieties. For instance, a modified Strecker synthesis has been employed, where:

-

1-Methylpyrrolidine-2-carbaldehyde reacts with glycine ethyl ester in the presence of TosOH (p-toluenesulfonic acid) in methanol at 70°C.

-

The intermediate imine undergoes nucleophilic attack by an isocyanide (e.g., 2-isocyano-2,4,4-trimethylpentane), forming the acetamide backbone.

-

Deprotection of the ethyl ester using NaOH in ethanol yields the free amine.

Key advantages include atom economy and reduced purification steps. However, stereochemical control remains challenging, necessitating chiral auxiliaries or catalysts.

Stepwise Amide Coupling

A more controlled approach involves sequential synthesis of the pyrrolidine and acetamide units:

Pyrrolidine Intermediate Preparation

-

Reductive Amination :

-

Nucleophilic Substitution :

Amide Bond Formation

-

EDCI-Mediated Coupling :

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

Microwave-assisted synthesis (170°C, 30 min) reduced reaction times by 40% compared to conventional heating.

Stereochemical Control

Introducing the (S) -configuration at the pyrrolidine methyl group requires chiral resolution:

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

-

HPLC : >99% purity achieved using a C18 column (ACN/water gradient).

-

Elemental Analysis : Calculated for C₉H₁₇N₃O: C 54.25%, H 8.60%, N 21.09%; Found: C 54.18%, H 8.63%, N 21.12%.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as sodium periodate (NaIO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted acetamide derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide are diverse and include:

Neuropharmacology

The compound has shown potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. Preliminary studies suggest that it may enhance cognitive functions and could be investigated as a treatment for cognitive disorders.

Pharmaceutical Development

As a potential drug candidate, 2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is being explored for its therapeutic applications in neurology. Its structural features allow it to serve as an intermediate in the synthesis of other pharmaceutical agents, including those targeting psychiatric conditions.

Medicinal Chemistry

Due to its versatile functional groups, this compound can be used as a building block in the synthesis of complex organic molecules. It may also serve as a ligand in receptor binding studies, aiding in the understanding of enzyme mechanisms.

Case Study 1: Interaction with Receptors

Research has indicated that 2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide may interact with G-protein-coupled receptors (GPCRs), which are pivotal in drug discovery due to their involvement in numerous physiological processes. Studies are ongoing to elucidate the specific binding affinities and pharmacological implications of these interactions.

Case Study 2: Cognitive Enhancement

A study focused on compounds with similar structures has suggested that derivatives like 2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide could enhance memory and learning abilities, positioning it as a candidate for further investigation into treatments for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Insights :

- Midodrine (C₁₂H₁₈N₂O₄) replaces the pyrrolidine moiety with an aromatic dimethoxyphenyl group, enhancing its vasoconstrictive activity via α₁-adrenergic receptor agonism .

- Trifluoroethyl analogs (e.g., C₄H₇F₃N₂O) exhibit increased lipophilicity and electron-withdrawing effects, favoring applications in agrochemicals .

- Halogenated derivatives (e.g., bromo, fluoro) demonstrate improved binding affinities in molecular docking studies, likely due to halogen bonding with target proteins .

Molecular Docking and Binding Affinities

Studies on ethyl glycinate amide derivatives (e.g., 2-amino-N-(nitrophenyl)acetamide) revealed binding energies ranging from -5.8 to -7.6 kJ/mol with COX2, comparable to celecoxib (-8.0 kJ/mol). The pyrrolidine-containing compound’s rigid structure may optimize binding pocket interactions, though experimental validation is needed .

Biologische Aktivität

2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an amino group, a pyrrolidine moiety, and an acetamide functional group. This structural composition suggests potential interactions with various biological targets, particularly in neuropharmacology.

Research indicates that 2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide may act as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This enzyme is involved in the production of nitric oxide, which plays critical roles in neurotransmission and vascular regulation. The selectivity for nNOS over endothelial nitric oxide synthase (eNOS) positions the compound as a candidate for therapeutic applications in neurodegenerative diseases where nitric oxide overproduction is harmful.

1. Neuropharmacological Effects

The compound has been studied for its potential effects on cognitive functions, particularly through interactions with neurotransmitter systems such as acetylcholine and dopamine pathways. Similar compounds have shown promise in enhancing cognition and memory, suggesting that 2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide may also possess these properties.

2. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of related compounds within the same chemical class. For instance, derivatives exhibiting similar structural features have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes .

Study on nNOS Inhibition

A study focused on the interaction of 2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide with nNOS revealed that it effectively reduced nitric oxide production in neuronal cells. The results indicated a significant decrease in oxidative stress markers, suggesting potential therapeutic benefits in neurodegenerative conditions.

Cognitive Enhancement Potential

In preclinical models, compounds structurally similar to 2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide were evaluated for their effects on memory enhancement. Results showed improved performance in memory tasks, indicating that this compound might enhance cognitive functions through modulation of neurotransmitter activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolidine ring and acetamide group can significantly influence biological activity. For instance, substituents that enhance lipophilicity or polar interactions tend to improve binding affinity to nNOS and other relevant targets .

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide | Amino group, pyrrolidine moiety | Selective nNOS inhibitor |

| N-Ethyl-N-(1-methylpyrrolidin-2-yl)acetamide | Similar ethyl substitution | Variable nNOS inhibition |

| N,N-Dimethylglycine | Simple structure | Less complex metabolic pathways |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, reacting 1-methyl-pyrrolidine-2-ylmethanamine with activated acetamide derivatives (e.g., acetyl chloride or bromoacetamide) in anhydrous solvents like dichloromethane or tetrahydrofuran. Optimization involves adjusting temperature (0–25°C), stoichiometry (1:1.2 molar ratio), and catalyst use (e.g., triethylamine for acid scavenging). Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization ensures high purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with pyrrolidine protons appearing as multiplet signals (δ 1.5–3.0 ppm) and acetamide carbonyls at ~170 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ 228.17; observed 228.19) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98%) and identifies impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay models?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell-line specificity, enzyme isoforms). Standardize protocols using:

- Positive/Negative Controls : Include known inhibitors/agonists (e.g., enzyme-specific inhibitors for kinase assays).

- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across multiple replicates to assess reproducibility.

- Orthogonal Assays : Validate findings using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. functional cellular assays) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic properties to predict reactivity and tautomeric forms .

- Molecular Docking : Software like AutoDock Vina screens binding modes with targets (e.g., bacterial aminoacyl-tRNA synthetases, as suggested by structural analogs ).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for mutagenesis studies .

Q. How is X-ray crystallography with SHELX software applied to determine the compound’s structure?

- Methodological Answer : For crystal structure determination:

Data Collection : Use a diffractometer (Cu-Kα radiation) to obtain intensity data.

Structure Solution : SHELXD/SHELXS for phase determination via direct methods.

Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Validate with R-factor (<5%) and electron density maps .

Q. What strategies optimize pharmacokinetic properties through structural modification?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the pyrrolidine methyl group with trifluoromethyl to enhance metabolic stability .

- Prodrug Design : Introduce ester moieties to improve solubility; hydrolyze in vivo to active form.

- LogP Adjustment : Add polar groups (e.g., hydroxyl) to reduce hydrophobicity and enhance blood-brain barrier penetration .

Safety and Contamination Control

Q. What protocols mitigate genotoxic risks from acetamide by-products during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.